2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline
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Overview
Description
2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline is a chemical compound with the molecular formula C9H9N3O. It is a derivative of aniline, where the aniline ring is substituted with a 5-methyl-1,2,4-oxadiazole group.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It’s known that 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak o–n bond .
Biochemical Pathways
Similar 1,2,4-oxadiazole derivatives have been utilized for the development of energetic materials, fluorescent dyes, oleds, sensors, as well as insecticides .
Biochemical Analysis
Biochemical Properties
Compounds with a 1,2,4-oxadiazole ring, such as 2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature. This one-pot method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups .
Industrial Production Methods
Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the aniline group.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMSO or DMF .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aniline ring .
Scientific Research Applications
2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are investigated for their potential as therapeutic agents.
Industry: The compound is used in the development of materials with specific properties, such as fluorescent dyes and sensors
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties.
Aniline Derivatives: Compounds with aniline as the core structure but different substituents on the ring
Uniqueness
2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline is unique due to the specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. Its combination of the oxadiazole ring and the aniline group makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-(5-methyl-1,2,4-oxadiazol-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-11-9(12-13-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDMJJDPKJKBMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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